1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine
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Overview
Description
1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry. This particular compound features a piperazine ring substituted with an ethyl group and a fluorenylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine typically involves the reaction of 1-ethylpiperazine with 9H-fluoren-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can act as a ligand for various receptors, enzymes, or ion channels, modulating their activity. For example, it may interact with GABA receptors, leading to altered neurotransmission and potential therapeutic effects .
Comparison with Similar Compounds
Piperazine: A simpler analog with a wide range of uses, including as an anthelmintic agent.
1-Methyl-4-(9H-fluoren-2-ylmethyl)piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-Benzyl-4-(9H-fluoren-2-ylmethyl)piperazine: Features a benzyl group, which can significantly alter its reactivity and applications
Uniqueness: 1-Ethyl-4-(9H-fluoren-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the fluorenylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-ethyl-4-(9H-fluoren-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-21-9-11-22(12-10-21)15-16-7-8-20-18(13-16)14-17-5-3-4-6-19(17)20/h3-8,13H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEVNLLSOUKNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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